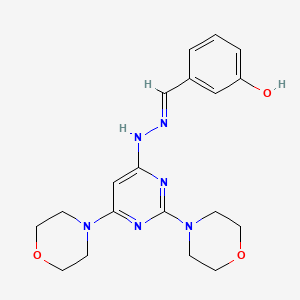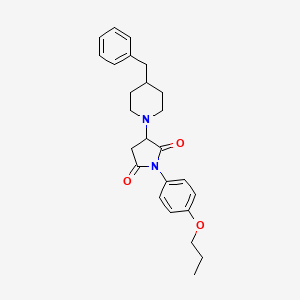
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
描述
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, it has also been studied for its potential therapeutic applications in the field of neuroscience.
作用机制
The exact mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to act by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been shown to bind to and activate certain receptors in the brain, such as the 5-HT2B receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have stimulant effects on the central nervous system, similar to those of amphetamines. It has been reported to increase alertness, energy, and euphoria, as well as to decrease appetite and fatigue. 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been shown to increase heart rate, blood pressure, and body temperature, which can have potentially harmful effects on the body.
实验室实验的优点和局限性
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its ability to selectively target certain neurotransmitters and its relatively low toxicity compared to other psychoactive substances. However, it also has several limitations, such as its potential for abuse and its lack of specificity for certain receptors in the brain. Additionally, the effects of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on the brain and body can vary depending on factors such as dose, route of administration, and individual differences in metabolism and physiology.
未来方向
There are several potential future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of new treatments for drug addiction and depression based on the mechanisms of action of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. Another area of interest is the investigation of the long-term effects of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione use on the brain and body, as well as the potential risks associated with its use. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, as well as its interactions with other drugs and medications.
科学研究应用
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential use as a tool in neuroscience research. It has been shown to enhance the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play important roles in regulating mood, motivation, and reward. 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been used in animal studies to investigate the mechanisms underlying drug addiction and to develop new treatments for addiction. It has also been studied for its potential use in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-16-30-22-10-8-21(9-11-22)27-24(28)18-23(25(27)29)26-14-12-20(13-15-26)17-19-6-4-3-5-7-19/h3-11,20,23H,2,12-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPCYRWLXLKAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



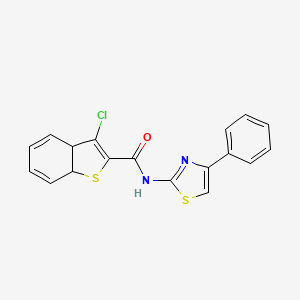
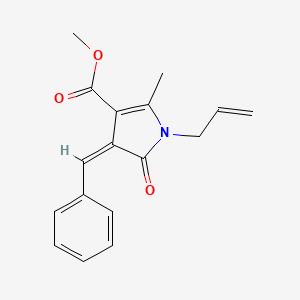
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861187.png)

![3-[(benzylamino)carbonyl]-4-phenylpentanoic acid](/img/structure/B3861207.png)
![5,8-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3861216.png)
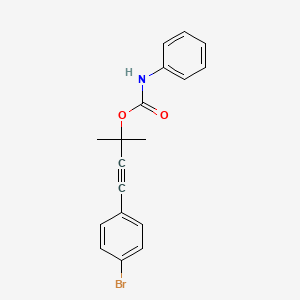
![1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
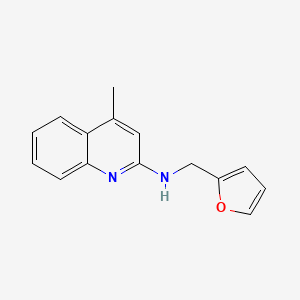
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)
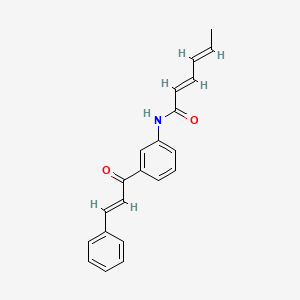
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)

